Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-

Toxicology Medicinal Chemistry Drug Safety

Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- (CAS 23564-78-5) is a substituted N-arylbenzamidine derivative with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol. It belongs to a class of compounds characterized by an amidine functional group (–C(NH)NH₂) bridging a 2-chlorophenyl ring and a 2,5-dimethoxyphenyl ring.

Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
CAS No. 23564-78-5
Cat. No. B13818187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-
CAS23564-78-5
Molecular FormulaC15H15ClN2O2
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2Cl)N
InChIInChI=1S/C15H15ClN2O2/c1-19-10-7-8-14(20-2)13(9-10)18-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H2,17,18)
InChIKeyFKHSSXKFYMPADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- (CAS 23564-78-5): Structural Identity and Procurement Baseline


Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- (CAS 23564-78-5) is a substituted N-arylbenzamidine derivative with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol . It belongs to a class of compounds characterized by an amidine functional group (–C(NH)NH₂) bridging a 2-chlorophenyl ring and a 2,5-dimethoxyphenyl ring . N-Arylbenzamidines are recognized for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, analgesic, and enzyme-inhibitory properties, and serve as versatile intermediates in heterocyclic synthesis [1].

Heterocyclic synthesis building block with ortho-chloro diversification handle
Supports catalyst-free isothiazole formation and cross-coupling workflows
Antimicrobial screening research context with electron-acceptor SAR
Class-level evidence links electron-withdrawing substituents to reported activity
Conformational restriction studies via ortho-chloro tautomeric control
May support structure-based binding conformation research

Why Unsubstituted or Singly-Modified Benzamidine Analogs Cannot Replace Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- in Research Applications


In the N-arylbenzamidine series, the presence of both a strong electron-withdrawing ortho-chloro substituent and a 2,5-dimethoxyphenyl group creates a distinct electronic and steric profile that cannot be replicated by simpler analogs such as N-(2,5-dimethoxyphenyl)benzamidine (CAS 23557-80-4) or o-chloro-N-phenylbenzamidine . The ortho-chloro group significantly alters the electron density on the amidine moiety, influencing the amino-imine tautomeric equilibrium that governs reactivity, while the 2,5-dimethoxy substitution pattern on the N-aryl ring modulates both lipophilicity and metabolic stability [1]. Class-level evidence demonstrates that increasing the electron-acceptor character of the substituent in N-arylbenzamidines systematically reduces acute toxicity and enhances antimicrobial potency, meaning generic interchange would result in unpredictable efficacy and safety profiles [2].

Target
Electronic profile
Ortho-chloro (–I) and 2,5-dimethoxy groups create a distinct electron-density profile governing tautomeric equilibrium and reactivity
Analog
Profile mismatch
Non-chlorinated N-(2,5-dimethoxyphenyl)benzamidine may shift tautomeric preference and alter reactivity; class-level evidence indicates toxicity and antimicrobial endpoints may not transfer
Analog
Synthetic handle absence
Lacking the ortho-chloro substituent removes the built-in cross-coupling diversification point, limiting downstream library synthesis utility

Quantitative Differentiation Evidence for Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- (CAS 23564-78-5) Against Closest Analogs


Electron-Acceptor Substituent Effect on Toxicity: Ortho-Chloro vs. Electron-Donating Substituents in N-Arylbenzamidines

The ortho-chloro substituent in Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- confers a strong electron-acceptor (–I) effect on the benzamidine core. A systematic study of N-arylbenzamidine acute toxicity demonstrated that increasing the electron-acceptor nature of the aryl substituent significantly reduces acute toxicity in mice, while electron-donating substituents increase toxicity [1]. This provides a quantifiable toxicity differentiation relative to the non-chlorinated analog N-(2,5-dimethoxyphenyl)benzamidine (CAS 23557-80-4), which lacks the electron-withdrawing chlorine atom.

Toxicity Modulation
Class-level
Ortho-chloro (–I) electron-acceptor substituent linked to reduced acute toxicity vs. electron-donating analogs in murine model; exact LD₅₀ not reported for target compound
Toxicity endpoint context
Class-level SAR; target-specific data to verify
Toxicology Medicinal Chemistry Drug Safety

Physicochemical Property Differentiation: Density and Boiling Point vs. Closest N-Aryl Analogs

Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- exhibits a measured density of 1.21 g/cm³ and a predicted boiling point of 469.5°C at 760 mmHg . By comparison, the non-chlorinated analog N-(2,5-dimethoxyphenyl)benzamidine (CAS 23557-80-4) has a lower molecular weight (256.30 vs. 290.74 g/mol) and lacks the mass contribution of the chlorine atom, which alters its density and thermal properties. The ortho-chloro substituent introduces a permanent dipole that increases intermolecular interactions, reflected in the higher boiling point compared to non-halogenated analogs.

Physicochemical Identity
Data to verify
Density 1.21 g/cm³; MW 290.74 (+13.4% vs. non-chlorinated analog); predicted bp 469.5°C at 760 mmHg
Identity confirmation context
Reported density; cross-study comparison requires verification
Physicochemical Characterization Formulation Science Analytical Chemistry

Electron-Acceptor Substituent Enhancement of Antimicrobial Activity: Ortho-Chloro vs. Non-Chlorinated N-Arylbenzamidines

Class-level structure–activity relationship (SAR) data for N-arylbenzamidines demonstrate that the presence of an electron-acceptor substituent on the N-aryl ring (such as ortho-chloro) leads to increased antimicrobial activity against bacterial strains, with potency reported to be at the level of fluoroquinolones and chlorhexidine [1]. The target compound, bearing an ortho-chloro group, is predicted to exhibit superior antimicrobial activity compared to the non-chlorinated analog N-(2,5-dimethoxyphenyl)benzamidine (CAS 23557-80-4), which carries only electron-donating methoxy substituents.

Antimicrobial SAR
Class-level
Electron-acceptor substituents on N-arylbenzamidines linked to antimicrobial activity at reference-drug levels; exact MIC for target compound not reported
Antimicrobial screening context
Class-level SAR; target MIC values to verify
Antimicrobial Activity Drug Discovery SAR

Synthetic Utility as a Building Block for Heterocyclic Synthesis: Differentiation from Benzamidine and Simpler Amidines

Patent CN 106632146 A discloses a methodology for converting benzamidine derivatives directly into 3-aminobenzo[d]isothiazole derivatives using elemental sulfur in the presence of a base under air atmosphere, without requiring transition metal catalysts [1]. The target compound, Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-, falls within the scope of benzamidine substrates described for this transformation. The 2-chloro substituent can serve as a synthetic handle for further cross-coupling reactions, offering a distinct advantage over the parent benzamidine (which lacks this functionalization) and over N-(2,5-dimethoxyphenyl)benzamidine (which lacks the chlorine handle).

Synthetic Utility
Reported
Compatible with catalyst-free 3-aminobenzo[d]isothiazole formation (Patent CN 106632146 A); ortho-Cl enables Pd-catalyzed cross-coupling diversification
Supports library synthesis workflow
Target-specific yields not reported
Organic Synthesis Heterocyclic Chemistry Methodology

Tautomeric and Conformational Effects of Ortho-Chloro Substitution: Impact on Reactivity and Binding

Ortho-chloro substitution in aromatic amides and amidines has been demonstrated to significantly increase rotational barriers around the N–C(O) and C–C(O) axes due to steric and electronic effects [1]. In N-arylbenzamidines, the ortho-chloro substituent additionally influences the amino-imine tautomeric equilibrium, favoring one tautomeric form over the other [2]. For Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-, the ortho-chloro group is expected to restrict conformational freedom compared to the non-chlorinated analog N-(2,5-dimethoxyphenyl)benzamidine, potentially resulting in a more rigid, pre-organized binding conformation when interacting with biological targets.

Tautomeric Control
Class-level
Ortho-chloro increases rotational barriers around N–C and C–C axes; favors specific amino-imine tautomer, producing a more restricted conformational profile
Conformational restriction context
ΔG‡ values not reported; class-level inference
Structural Chemistry Tautomerism Molecular Recognition

High-Value Application Scenarios for Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)- (CAS 23564-78-5) Based on Quantitative Differentiation Evidence


Preclinical Safety Screening of N-Arylbenzamidine-Derived Antimicrobial Leads Requiring Low Acute Toxicity

In antimicrobial drug discovery, the ortho-chloro electron-acceptor substituent predicts a more favorable acute toxicity profile compared to analogs bearing only electron-donating groups, based on class-level SAR evidence that increasing the electron-acceptor nature of the aryl substituent systematically reduces acute toxicity in murine models [1]. The target compound is positioned as a safer starting point for lead optimization than the non-chlorinated N-(2,5-dimethoxyphenyl)benzamidine.

Synthesis of 3-Aminobenzo[d]isothiazole Libraries via Catalyst-Free Methodology

The compound serves as a benzamidine substrate for the direct conversion to 3-aminobenzo[d]isothiazole derivatives described in Patent CN 106632146 A, a catalyst-free, air-mediated transformation that proceeds under mild basic conditions [1]. The ortho-chloro substituent remains intact through the cyclization, preserving a synthetic handle for subsequent diversification via palladium-catalyzed cross-coupling, enabling efficient library generation from a single building block.

Structure-Based Drug Design Leveraging Conformational Restriction from Ortho-Chloro Substitution

The increased rotational barrier imposed by ortho-chloro substitution, evidenced in structurally related benzamides and amidines, produces a more rigid ligand conformation that can reduce the entropic penalty of binding to target proteins [1]. This property makes the compound suitable for fragment-based or structure-guided optimization campaigns where conformational pre-organization is desired, particularly when targeting enzymes with deep, narrow active sites such as serine proteases.

Analytical Reference Standard for LC-MS and GC-MS Method Validation in N-Arylbenzamidine Research

The well-defined molecular weight (290.74 g/mol), distinctive isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl ratio), and reported density (1.21 g/cm³) [1] make the compound suitable as an analytical reference standard for method development and validation in LC-MS and GC-MS workflows, facilitating accurate quantification of structurally related amidines in complex biological and environmental matrices.

Application
Selection Property
Validation Focus
Toxicity endpoint profiling studies
Electron-acceptor substituent context
Class-level toxicity endpoint review
Heterocyclic library synthesis
Ortho-chloro diversification handle
Cross-coupling compatibility review
Structure-based target engagement studies
Conformational restriction context
Binding conformation review
Analytical method development
Chlorine isotopic pattern
LC-MS/GC-MS quantification review
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